Benzyldodecyldimethylammonium-d5 Bromide

Bioanalytical chemistry LC-MS/MS method development Environmental monitoring

Benzyldodecyldimethylammonium-d5 Bromide (BDAB-d5) is the essential SIL-IS for LC-MS/MS quantification of C12-BAC. The five aromatic ring deuteriums provide a +5 Da mass shift with chromatographic co-elution identical to native analyte—a requirement non-deuterated analogs and chain-length homologues (C14, C16) fail to meet. 98 atom % D enrichment with zero D-H exchange ensures robust matrix effect compensation across pharmaceutical preservative testing, environmental monitoring, and forensic toxicology. Procure matched deuterated internal standard for validated, regulatory-compliant quantitative accuracy.

Molecular Formula C₂₁H₃₃D₅BrN
Molecular Weight 389.47
Cat. No. B1152017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldodecyldimethylammonium-d5 Bromide
SynonymsN-Dodecyl-N,N-dimethyl(benzene-d5)methanaminium Bromide;  Amonyl BR 1244-d5;  Bacfor BL-d5;  Benzododecinium Bromide-d5;  Dimethylbenzyldodecylammonium-d5 Bromide;  Lauralkonium-d5 Bromide;  Lauryldimethylbenzylammonium-d5 Bromide;  Sinnoquat BL 80-d5;  Ster
Molecular FormulaC₂₁H₃₃D₅BrN
Molecular Weight389.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldodecyldimethylammonium-d5 Bromide: C12-BAC Deuterated Internal Standard Specifications and Identification


Benzyldodecyldimethylammonium-d5 Bromide (BDAB-d5) is the deuterium-labeled analog of benzyldodecyldimethylammonium bromide (C12-BAC), a cationic quaternary ammonium surfactant widely used as an antimicrobial preservative in pharmaceutical formulations and as a disinfectant [1]. The compound features five deuterium atoms substituting the five hydrogen atoms on the benzyl aromatic ring (benzyl-2,3,4,5,6-d5), producing a molecular formula of C21H33D5BrN and a molecular weight of 389.47 g/mol, compared to 384.44 g/mol for the non-deuterated form . The isotopic enrichment specification is typically 98 atom % D . This deuterated derivative is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of C12-BAC in biological, environmental, and pharmaceutical matrices, enabling compensation for matrix effects and ionization variability that cannot be achieved with non-labeled structural analogs [2].

Why Non-Deuterated C12-BAC or Structural Analogs Cannot Substitute for Benzyldodecyldimethylammonium-d5 Bromide in Quantitative LC-MS/MS Workflows


Generic substitution of Benzyldodecyldimethylammonium-d5 Bromide with non-deuterated C12-BAC or other BAC homologues (C14, C16) fails to meet the fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS analysis. Non-deuterated C12-BAC co-elutes and shares identical m/z transitions with the target analyte, rendering it useless for distinguishing analyte response from internal standard response [1]. Structural analogs with different alkyl chain lengths (e.g., C14-BAC, C16-BAC) exhibit divergent physicochemical properties—including retention time shifts, differential matrix effect susceptibility, and distinct extraction recovery profiles—that violate the core principle of isotope dilution mass spectrometry, in which the internal standard must experience identical sample preparation, chromatographic, and ionization conditions as the target analyte [2]. The five deuterium atoms in BDAB-d5 confer a mass shift of +5 Da, enabling the mass spectrometer to differentiate the internal standard from native C12-BAC while maintaining near-identical chromatographic and ionization behavior . Procurement of non-deuterated alternatives directly compromises quantitative accuracy and method reproducibility in any LC-MS/MS assay requiring C12-BAC quantification.

Benzyldodecyldimethylammonium-d5 Bromide: Quantitative Comparative Evidence for Procurement Decision-Making


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Analyte-IS Resolution in LC-MS/MS

Benzyldodecyldimethylammonium-d5 Bromide incorporates five deuterium atoms specifically on the benzyl aromatic ring (benzyl-2,3,4,5,6-d5), producing a molecular ion mass shift of +5 Da relative to non-deuterated C12-BAC . This isotopic labeling strategy positions deuterium atoms on a fragment that remains intact during MS/MS fragmentation, ensuring that product ion spectra for the deuterated internal standard are fully resolvable from those of the native analyte . By contrast, non-deuterated C12-BAC shares identical precursor and product ion m/z values (m/z 304.3 for the molecular cation), rendering co-injection impossible for quantitative analysis [1]. C14-BAC and C16-BAC structural analogs exhibit molecular ions at m/z 332.3 and 360.3 respectively—different enough for mass resolution but accompanied by chromatographic retention time shifts and differential matrix effect susceptibility that preclude their use as valid internal standards [2].

Bioanalytical chemistry LC-MS/MS method development Environmental monitoring

Matrix Effect Compensation: Deuterated IS Enables Accuracy Within ±25% Across Complex Matrices

In LC-MS/MS quantitative analysis using deuterated internal standards, analyte responses normalized to the corresponding deuterated internal standard achieve accuracy within ±25% and relative standard deviations (RSDs) below 20% for all analytes across diverse sample matrices including oils, botanical extracts, and biological fluids [1]. This normalization effectively compensates for matrix-induced ion suppression and extraction recovery differences that vary across sample types and between analytical runs [2]. In contrast, non-deuterated structural analogs used as internal standards fail to correct for matrix effects because they may elute at different retention times, experience different degrees of ion suppression or enhancement, and exhibit different extraction recoveries than the target analyte [3]. For BAC homologues specifically, recovery rates of spiked soil samples for non-deuterated C12-BAC using non-isotopically-labeled methodology were only 47–57%, underscoring the necessity of deuterated internal standard compensation [4].

Matrix effect correction Isotope dilution mass spectrometry Quantitative bioanalysis

Isotopic Enrichment Specification: 98 atom % D Guarantees Trace-Level Quantification Capability

Benzyldodecyldimethylammonium-d5 Bromide is supplied with a certified isotopic enrichment of 98 atom % D, indicating that 98% of the five aromatic hydrogen positions are occupied by deuterium . This high isotopic purity is critical for trace-level quantification because incomplete isotopic labeling (e.g., <95 atom % D) introduces a detectable background signal of unlabeled C12-BAC from the internal standard itself, elevating the lower limit of quantification (LLOQ) and compromising assay sensitivity [1]. By comparison, non-deuterated C12-BAC (0 atom % D) cannot serve as an internal standard for LC-MS/MS quantification [2]. Structural analogs with different alkyl chain lengths (e.g., C14-BAC, C16-BAC) may have high chemical purity but lack isotopic differentiation from their respective native analytes, rendering them suitable only as external standards or surrogate recovery markers, not as isotope dilution internal standards [3].

Isotopic purity Stable isotope-labeled standards Trace analysis

Chromatographic Co-Elution Without Signal Interference: Deuterated C12-BAC Matches Native Analyte Retention Time

Benzyldodecyldimethylammonium-d5 Bromide is designed to co-elute with native C12-BAC under reverse-phase LC conditions, ensuring that both internal standard and analyte experience identical mobile phase composition, ion source conditions, and matrix-induced ionization effects at the moment of MS detection [1]. The five deuterium atoms on the aromatic ring produce a minimal isotope effect on chromatographic retention (typically <0.02 min retention time shift), which is insufficient to separate the peaks but sufficient for mass spectrometric differentiation . In contrast, structural analog internal standards such as C14-BAC or C16-BAC elute at distinctly different retention times due to increased hydrophobicity of longer alkyl chains [2]. This retention time divergence means structural analogs encounter different mobile phase compositions and different matrix components during elution, resulting in differential ion suppression or enhancement that cannot be corrected by simple response ratio calculations [3].

Chromatographic method validation Co-elution Ion suppression

Labeling Position Specificity: Aromatic Ring Deuteration Prevents Deuterium-Hydrogen Exchange Artifacts

Benzyldodecyldimethylammonium-d5 Bromide features deuterium substitution exclusively on the aromatic benzyl ring (benzyl-2,3,4,5,6-d5), a labeling position that is chemically stable and resistant to hydrogen-deuterium exchange under typical sample preparation and LC-MS conditions . In contrast, deuterated compounds labeled on acidic or exchangeable positions (e.g., amine N-H, alcohol O-H, or α-carbonyl positions) can undergo partial back-exchange to the non-deuterated form during sample extraction, storage, or chromatography, leading to time-dependent degradation of isotopic purity and compromised quantitative accuracy [1]. The C12-alkyl chain and quaternary ammonium moiety remain unlabeled, preserving the critical micelle concentration (CMC) and surfactant properties of the parent compound while the aromatic deuteration provides the necessary mass shift for MS differentiation .

Isotope exchange stability Stable isotope labeling LC-MS method robustness

Benzyldodecyldimethylammonium-d5 Bromide: Validated Application Scenarios for Analytical and Research Procurement


Quantitative LC-MS/MS Determination of C12-BAC in Pharmaceutical Formulations and Ophthalmic Products

Benzyldodecyldimethylammonium-d5 Bromide serves as the essential internal standard for quantifying residual C12-BAC preservative in ophthalmic solutions, nasal sprays, and parenteral drug products. The compound's 98 atom % D isotopic enrichment and +5 Da mass shift enable precise quantification of C12-BAC at concentrations relevant to preservative efficacy testing and regulatory compliance, while its chromatographic co-elution with native C12-BAC ensures accurate compensation for matrix effects from complex formulation excipients [1]. This application is supported by established methodologies for BAC homologue analysis using LC-MS/MS with electrospray ionization [2] and the well-documented necessity of stable isotope-labeled internal standards for quantitative accuracy in pharmaceutical matrices [3].

Environmental Monitoring of C12-BAC in Water, Soil, and Sewage Sludge

Environmental analytical laboratories require Benzyldodecyldimethylammonium-d5 Bromide for accurate quantification of C12-BAC contamination in aquatic ecosystems and wastewater treatment matrices. Given that non-deuterated C12-BAC recovery rates in spiked soil samples are only 47–57% without SIL-IS compensation [1], the deuterated internal standard is critical for achieving regulatory-acceptable accuracy in environmental compliance monitoring. The compound enables detection of C12-BAC at environmentally relevant concentrations (up to 38,600 μg kg⁻¹ in sewage sludge), providing the traceability required for ecological risk assessment of quaternary ammonium compounds [2].

Forensic Toxicology and Clinical Analysis of Quaternary Ammonium Compound Exposure

In forensic and clinical toxicology laboratories, Benzyldodecyldimethylammonium-d5 Bromide provides the internal standard necessary for quantifying C12-BAC in biological specimens (serum, urine, tissue) following accidental or intentional exposure to disinfectant products. The aromatic ring deuteration position ensures no deuterium-hydrogen exchange during sample preparation, maintaining isotopic integrity throughout extraction and analysis [1]. The co-elution behavior with native C12-BAC compensates for biological matrix effects that structural analog internal standards cannot address [2], enabling method validation that meets forensic evidentiary standards for quantitative toxicological reporting [3].

Method Development and Validation for BAC Homologue-Specific Assays

Analytical method development laboratories require Benzyldodecyldimethylammonium-d5 Bromide as the C12-specific internal standard when developing validated LC-MS/MS methods that must distinguish and quantify individual BAC homologues (C12, C14, C16) rather than total BAC content. The compound's specificity for the C12 homologue enables accurate calibration for this particular chain length, which is essential because C12-BAC exhibits distinct environmental fate, toxicity profile, and antimicrobial spectrum compared to C14 and C16 homologues—specifically, C12-BAC is most effective against yeast and fungi, whereas C14 and C16 show greater activity against Gram-positive and Gram-negative bacteria respectively [1]. Method validation parameters including accuracy, precision, linearity, and matrix effect assessment all require a matched deuterated internal standard [2].

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